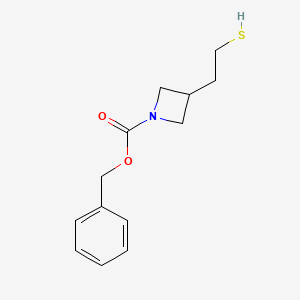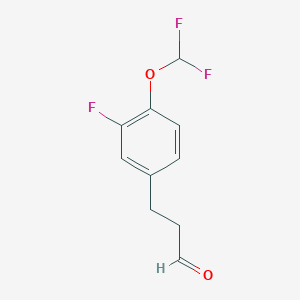
4-(1-Aminobut-3-en-1-yl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1-Aminobut-3-en-1-yl)phenol is an organic compound with the molecular formula C10H13NO It features a phenol group (a benzene ring with a hydroxyl group) and an aminobut-3-en-1-yl side chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Aminobut-3-en-1-yl)phenol can be achieved through several methods. One common approach involves the reaction of 4-hydroxybenzaldehyde with 3-buten-1-amine under specific conditions. The reaction typically requires a catalyst and is carried out in a solvent such as ethanol or methanol. The reaction mixture is heated to reflux, and the product is isolated through filtration and recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method could be the catalytic hydrogenation of a precursor compound, followed by purification through distillation or chromatography. The choice of catalyst and reaction conditions would be optimized to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-(1-Aminobut-3-en-1-yl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The double bond in the aminobut-3-en-1-yl side chain can be reduced to form a saturated amine.
Substitution: The hydroxyl group can participate in electrophilic aromatic substitution reactions, such as nitration and bromination.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) is often used for the reduction of double bonds.
Substitution: Nitration can be carried out using a mixture of nitric acid (HNO3) and sulfuric acid (H2SO4), while bromination can be achieved using bromine (Br2) in the presence of a catalyst.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Saturated amines.
Substitution: Nitro and bromo derivatives of the phenol ring.
Wissenschaftliche Forschungsanwendungen
4-(1-Aminobut-3-en-1-yl)phenol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of polymers, resins, and other materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-(1-Aminobut-3-en-1-yl)phenol depends on its interaction with molecular targets. The phenol group can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The aminobut-3-en-1-yl side chain can interact with receptors and other biomolecules, modulating their function. These interactions can affect various biological pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(3-Aminobut-1-en-1-yl)phenol: Similar structure but with a different position of the double bond.
4-(1-Aminobutyl)phenol: Lacks the double bond in the side chain.
4-(1-Aminobut-3-en-1-yl)anisole: Contains a methoxy group instead of a hydroxyl group on the benzene ring.
Uniqueness
4-(1-Aminobut-3-en-1-yl)phenol is unique due to the presence of both a phenol group and an aminobut-3-en-1-yl side chain. This combination allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.
Eigenschaften
Molekularformel |
C10H13NO |
|---|---|
Molekulargewicht |
163.22 g/mol |
IUPAC-Name |
4-(1-aminobut-3-enyl)phenol |
InChI |
InChI=1S/C10H13NO/c1-2-3-10(11)8-4-6-9(12)7-5-8/h2,4-7,10,12H,1,3,11H2 |
InChI-Schlüssel |
DWFLKNXLZGISEL-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCC(C1=CC=C(C=C1)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-{3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]phenyl}propanoic acid](/img/structure/B13968357.png)

![6H-Azepino[1,2-a]benzimidazole](/img/structure/B13968368.png)


![6-Bromo-2-isopropyl-1-methyl-1H-benzo[D]imidazole](/img/structure/B13968381.png)





![Cyclopentanone, 2-[3-(2,5-dihydroxyphenyl)-1-oxopropyl]-](/img/structure/B13968411.png)


